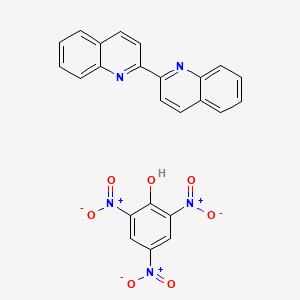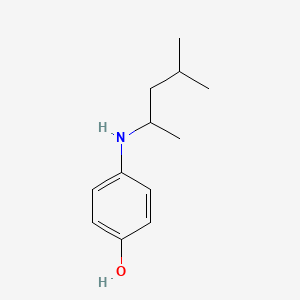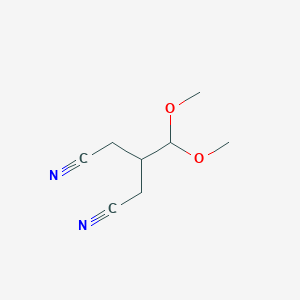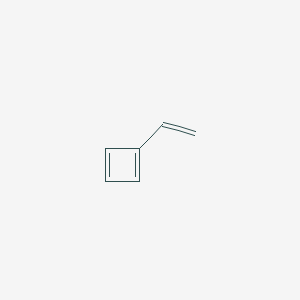
1-Ethenylcyclobuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenylcyclobutadiene is an organic compound that consists of a cyclobutadiene ring with an ethenyl group attached. Cyclobutadiene itself is a highly reactive molecule due to its antiaromatic nature, making it an interesting subject for chemical research. The addition of an ethenyl group to cyclobutadiene introduces further complexity and potential for unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethenylcyclobutadiene typically involves the preparation of cyclobutadiene derivatives followed by the introduction of the ethenyl group. One common method involves the use of cyclobutadieneiron tricarbonyl complexes, which stabilize the otherwise highly reactive cyclobutadiene. The ethenyl group can then be introduced through various organic reactions, such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production of ethenylcyclobutadiene is not well-documented due to the compound’s instability and reactivity. laboratory-scale synthesis often involves the use of low temperatures and inert atmospheres to prevent decomposition and unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenylcyclobutadiene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethenylcyclobutadiene epoxides, while reduction can produce ethenylcyclobutane.
Applications De Recherche Scientifique
Ethenylcyclobutadiene has several applications in scientific research:
Chemistry: It is used as a model compound to study antiaromaticity and the behavior of reactive intermediates.
Biology: Research into its potential biological activity is ongoing, although its high reactivity poses challenges.
Industry: Its applications in industry are primarily in the field of materials science, where it can be used to create novel polymers and other materials.
Mécanisme D'action
The mechanism of action of ethenylcyclobutadiene involves its interaction with various molecular targets through its reactive ethenyl and cyclobutadiene moieties. The compound can participate in cycloaddition reactions, forming new ring structures. Its antiaromatic nature also makes it a useful tool for studying electron delocalization and molecular stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutadiene: The parent compound, known for its high reactivity and antiaromaticity.
Cyclooctatetraene: Another antiaromatic compound with a larger ring structure.
Benzene: An aromatic compound that contrasts with the antiaromatic nature of cyclobutadiene.
Uniqueness
Ethenylcyclobutadiene is unique due to the combination of the ethenyl group and the cyclobutadiene ring
Propriétés
Numéro CAS |
63943-67-9 |
|---|---|
Formule moléculaire |
C6H6 |
Poids moléculaire |
78.11 g/mol |
Nom IUPAC |
ethenylcyclobutadiene |
InChI |
InChI=1S/C6H6/c1-2-6-4-3-5-6/h2-5H,1H2 |
Clé InChI |
KZDURZABPHPZHJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


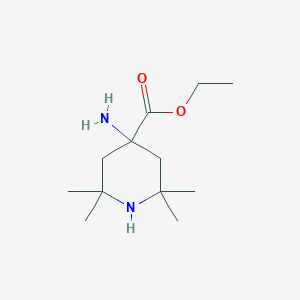
![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
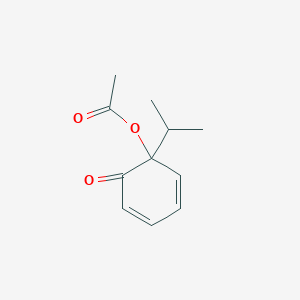
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
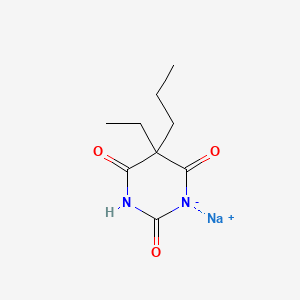
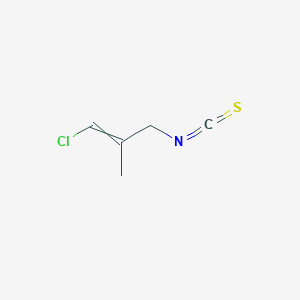

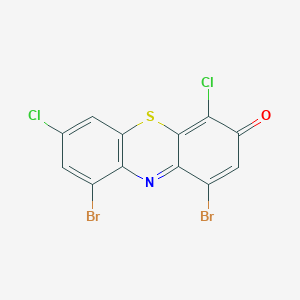
![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
